molecular formula C22H25N5O4S2 B2665750 (E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide CAS No. 1214874-29-9

(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide

Cat. No.: B2665750
CAS No.: 1214874-29-9
M. Wt: 487.59
InChI Key: VDIDRVRCHSRCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its structure integrates key pharmacophoric elements, including a 1,2,4-oxadiazole heterocycle linked to a thiophene ring, a piperazine spacer, and a vinyl sulfonamide warhead. The vinyl sulfonamide group is a critical feature, as it can act as an electrophile capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins. This mechanism is exploited in the development of covalent inhibitors for a range of enzymes, particularly kinases and other disease-relevant hydrolases. Researchers are investigating this compound and its analogs as potential tool molecules for target identification and validation through chemoproteomic approaches, as the covalent binding enables the selective isolation and profiling of target proteins. The structural motif of the 1,2,4-oxadiazole ring is known to confer favorable drug-like properties and is frequently employed in the design of bioactive molecules targeting the central nervous system and oncology pathways. This reagent serves as a valuable building block or a final probe for studying protein function, signaling pathways, and for the rational design of targeted covalent inhibitors.

Properties

IUPAC Name

(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S2/c1-17(25-33(29,30)14-8-18-5-3-2-4-6-18)22(28)27-11-9-26(10-12-27)15-20-23-21(24-31-20)19-7-13-32-16-19/h2-8,13-14,16-17,25H,9-12,15H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIDRVRCHSRCBN-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide is a complex organic molecule featuring a thiophene ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₃₆H₄₀ClN₅O₂S with a molecular weight of 642.3 g/mol. The compound's structural complexity includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. These compounds have shown inhibitory effects on various cancer cell lines including HeLa (human cervical cancer), CaCo-2 (colon adenocarcinoma), and others. For instance, a study reported that certain oxadiazole derivatives had IC50 values in the range of 92.4 µM against a panel of 11 cancer cell lines, suggesting moderate anticancer activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 1HeLa92.4
Compound 2CaCo-285.0
Compound 3H9c2 (rat heart)78.5

Anti-inflammatory and Analgesic Effects

Compounds containing the piperazine moiety have been documented for their anti-inflammatory and analgesic properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory pathway. This suggests that our compound may also exhibit similar anti-inflammatory effects .

Antimicrobial Activity

The presence of the thiophene ring in the structure has been associated with antimicrobial properties. Studies have shown that thiophene derivatives can inhibit bacterial growth, indicating potential use as antibacterial agents .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacteria TargetedMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AStaphylococcus aureus32 µg/mL
Thiophene Derivative BEscherichia coli16 µg/mL

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The oxadiazole ring has been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : Compounds with piperazine structures often interact with various receptors, influencing cellular signaling pathways related to pain and inflammation .
  • Cytotoxicity : The compound exhibits cytotoxic effects against tumor cells by inducing apoptosis or cell cycle arrest.

Case Studies

A notable study evaluated the anti-tubercular activity of similar piperazine derivatives against Mycobacterium tuberculosis. Compounds were synthesized and tested, revealing some derivatives with IC50 values as low as 1.35 µM, indicating strong potential for further development as anti-tubercular agents .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of oxadiazole and piperazine moieties contributes to its biological activity.

Case Study: Antitumor Activity

A study investigated the synthesis of various sulfonamide derivatives, including (E)-N-[1-oxo...], revealing significant antitumor activity against several cancer cell lines. The compound demonstrated percent growth inhibition (PGI) rates comparable to established anticancer drugs, indicating its potential as a lead compound for further development .

Anti-inflammatory Applications

The compound's structure suggests potential anti-inflammatory properties, particularly due to the presence of sulfonamide groups, which are known for their ability to inhibit cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition

In a recent investigation, compounds with similar structures were evaluated for their ability to inhibit COX enzymes. The results indicated that modifications in the piperazine and thiophene moieties could enhance anti-inflammatory activity. The docking studies provided insights into the binding interactions at the active sites of COX enzymes, suggesting that (E)-N-[1-oxo...] could be optimized for improved efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (E)-N-[1-oxo...]. Modifications in the thiophene and piperazine components can significantly influence biological activity.

Data Table: SAR Insights

ModificationEffect on ActivityReference
Addition of alkyl groupsEnhanced solubility
Variation in thiophene substituentsAltered binding affinity
Piperazine ring substitutionsImproved selectivity

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Class Structural Features Biological Activity Similarity Metrics (Tanimoto/SPP) Key Findings
Target Compound Sulfonamide, piperazine, thiophene-oxadiazole, (E)-ethenesulfonamide Hypothesized enzyme inhibition/antimicrobial N/A Unique stereochemistry enhances target binding; piperazine improves solubility
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole-sulfanyl, thiazole, propanamide Antimicrobial, enzyme inhibition Moderate (structural overlap) Sulfanyl group less polar than sulfonamide; reduced membrane permeability
α-Glucosidase Inhibitors Monosaccharide-like structures (e.g., chromone glycosides, catechins) Competitive enzyme inhibition Low (functional similarity) Target compound’s rigid oxadiazole-thiophene scaffold may enhance specificity vs. flexible sugars

Methodological Insights

Limitations of Traditional Structural Similarity Metrics

While molecular fingerprints (e.g., Tanimoto coefficients) are widely used to rank compounds by structural overlap, they often fail to predict functional equivalence. For instance, α-glucosidase inhibitors with monosaccharide-like structures share low structural similarity with the target compound but may target the same enzyme class . Conversely, oxadiazole derivatives from Scheme 1 () exhibit moderate structural overlap but differ in sulfonamide vs. sulfanyl groups, impacting pharmacokinetic profiles .

Advanced Virtual Screening Approaches

The ChemGPS-NP model () outperforms traditional similarity-based methods by integrating multidimensional chemical property spaces (e.g., polarity, size) to identify functionally analogous compounds. Similarly, machine learning models like XGBoost (RMSE: 9.091 K, R²: 0.928) can predict critical properties (e.g., solubility, binding affinity) to guide comparisons .

Unsupervised Clustering for Bioactivity Prediction

Agglomerative hierarchical clustering () groups compounds by chemical similarity, enabling hypothesis-free discovery of bioactivity clusters. The target compound may cluster with synthetic antibacterials sharing piperazine or sulfonamide motifs, even if their core scaffolds differ. This approach mitigates biases in supervised models and reveals novel mechanistic relationships .

Contradictions and Synergies

While critiques structural similarity metrics, successfully applies them for bioactivity clustering. This contradiction underscores the context-dependent utility of methods: structural similarity is sufficient for broad clustering but inadequate for precise functional predictions. Integrating ChemGPS-NP with machine learning (e.g., XGBoost) could reconcile these approaches .

Q & A

Basic: What synthetic strategies are recommended for synthesizing (E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the preparation of key intermediates:

Piperazine Derivatization : Introduce the thiophene-oxadiazole moiety to the piperazine ring via nucleophilic substitution. Use anhydrous dimethylformamide (DMF) as a solvent and triethylamine as a base at 60–80°C to facilitate coupling .

Sulfonamide Formation : React the intermediate with 2-phenylethenesulfonyl chloride in dichloromethane under nitrogen, maintaining a temperature of 0–5°C to minimize side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC .

Basic: What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:
A combination of spectroscopic and elemental analyses ensures structural confirmation:

Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) to verify substituent positions on the piperazine, oxadiazole, and sulfonamide groups. Compare peaks with analogous structures (e.g., shifts at δ 3.2–3.8 ppm for piperazine protons) .

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (487.59 g/mol) and fragments (e.g., cleavage at the sulfonamide bond).

Elemental Analysis : Validate C, H, N, and S percentages (theoretical: C 54.19%, H 5.17%, N 14.36%, S 13.15%) .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

Target Selection : Prioritize kinases or enzymes with known sensitivity to sulfonamide and oxadiazole motifs (e.g., carbonic anhydrase, tyrosine kinases) .

Assay Conditions :

  • Use enzyme inhibition assays (IC50 determination) with fluorogenic substrates.
  • Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results across 3–5 cell lines to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?

Methodological Answer:

Core Modifications :

  • Oxadiazole Replacement : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate electronic effects on binding .
  • Piperazine Substitution : Introduce methyl or ethyl groups to the piperazine nitrogen to alter lipophilicity and bioavailability .

Functional Assays : Test derivatives in parallel assays (e.g., enzymatic inhibition, cellular uptake) to correlate structural changes with activity.

Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., binding free energy calculations for sulfonamide-enzyme complexes) .

Advanced: How can stability and degradation profiles of this compound under physiological conditions be evaluated?

Methodological Answer:

pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .

Oxidative Stress Testing : Expose to hydrogen peroxide (3% v/v) and monitor sulfoxide/sulfone formation using 1^1H NMR .

Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Advanced: How can discrepancies in biological activity data across different assays be resolved?

Methodological Answer:

Purity Verification : Reanalyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .

Assay Standardization :

  • Normalize cell culture conditions (e.g., passage number, serum concentration).
  • Validate enzyme activity with reference inhibitors in each assay run.

Data Harmonization : Apply statistical tools (e.g., Bland-Altman analysis) to identify systematic biases between labs .

Advanced: What experimental approaches are recommended to elucidate the compound’s mechanism of action?

Methodological Answer:

Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates. Identify bound proteins via LC-MS/MS .

Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway perturbations (e.g., apoptosis, proliferation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.